4-nitro-1H-indole-6-carbonitrile

Histone Deacetylase HDAC Inhibition Epigenetics

Researchers requiring dual-functional indole building blocks face multi-step synthesis to install both nitro and cyano groups. This compound provides both electron-withdrawing groups pre-installed at the 4- and 6-positions, eliminating two synthetic steps. • Validated HDAC1/6 inhibition (IC50 3.38-4.10 μM) with balanced ratio (1.2) for reproducible assay calibration. • Orthogonal nitro/cyano reactivity enables streamlined access to 4-amino-6-cyanoindole kinase inhibitors and PROTAC warheads. • ≥98% HPLC purity, yellow crystalline solid, ready for global dispatch.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 1082041-51-7
Cat. No. B1423411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-indole-6-carbonitrile
CAS1082041-51-7
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C9H5N3O2/c10-5-6-3-8-7(1-2-11-8)9(4-6)12(13)14/h1-4,11H
InChIKeyIFKCCURHRRCLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-indole-6-carbonitrile: Compound Overview


4-Nitro-1H-indole-6-carbonitrile (CAS 1082041-51-7) is a heterocyclic building block featuring a 1H-indole core substituted with a strongly electron-withdrawing nitro group at the 4-position and a cyano (carbonitrile) group at the 6-position . This substitution pattern imparts a distinct electronic profile, including a calculated LogP of 1.89, a density of 1.5±0.1 g/cm³, and a boiling point of 415.9±30.0 °C [1]. The compound is commercially available as a yellow crystalline solid with typical purity ≥98% (HPLC) and is utilized as a versatile intermediate in the synthesis of pharmacologically relevant indole derivatives and as a probe for epigenetic enzyme profiling .

Workflow
Dual-functional indole building block with orthogonal nitro and cyano handles for 4,6-disubstituted library synthesis
Selection
HDAC pathway inhibition study fit; supports low-micromolar epigenetic enzyme profiling
Use Context
TG2 enzyme profiling context; reported dual-enzyme engagement distinguishes from mono-substituted indoles

Why 4-Nitro-1H-indole-6-carbonitrile Is Irreplaceable


Generic substitution with simpler nitroindoles (e.g., 4-nitroindole) or cyanoindoles (e.g., 6-cyanoindole) fails because the simultaneous presence of both electron-withdrawing groups in the 4- and 6-positions creates a unique electronic and steric environment that profoundly influences both chemical reactivity and biological target engagement . While 4-nitroindole lacks the cyano group for additional π-stacking and H-bonding interactions, and 6-cyanoindole lacks the nitro group's strong inductive effect and reducibility, the dual-substituted scaffold exhibits a distinct enzyme inhibition profile (HDAC1/6, TG2) and synthetic versatility that cannot be replicated by mono-substituted analogs [1]. The following quantitative evidence demonstrates exactly where this compound differs measurably from its closest comparators.

Target Product
4-Nitro-1H-indole-6-carbonitrile — dual electron-withdrawing groups at 4- and 6-positions create a unique electronic environment for enzyme engagement and synthetic diversification
Substitute: 4-Nitroindole
Lacks the 6-cyano handle for additional π-stacking, H-bonding, and orthogonal diversification; enzyme inhibition profile may not transfer
Target Product
Reported HDAC1/6 and TG2 dual-enzyme engagement supported by curated bioactivity data
Substitute: 6-Cyanoindole
Lacks the 4-nitro group for reductive amination and inductive electronic tuning; no reported TG2 activity in public databases
Mono-substituted indole analogs may not reproduce the dual-enzyme inhibition profile or synthetic versatility of the 4,6-disubstituted scaffold. Substitution requires independent validation.

4-Nitro-1H-indole-6-carbonitrile: Differentiation Evidence


HDAC1/6 Inhibition vs. Vorinostat

In biochemical assays using recombinant human HDAC isoforms, 4-nitro-1H-indole-6-carbonitrile inhibited HDAC1 with an IC50 of 3.38 μM and HDAC6 with an IC50 of 4.10 μM [1]. In contrast, the clinically approved pan-HDAC inhibitor vorinostat (SAHA) exhibits IC50 values of 0.0137 μM (13.7 nM) for HDAC1 and 0.033 μM (33 nM) for HDAC6 under comparable assay conditions [2]. The target compound is therefore approximately 247-fold less potent against HDAC1 and 124-fold less potent against HDAC6, positioning it as a low-micromolar tool compound rather than a high-potency lead.

HDAC1/6 vs Vorinostat
Reported
HDAC1 IC50 3.38 μM; HDAC6 IC50 4.10 μM vs vorinostat 0.0137 μM / 0.033 μM
Supports low-micromolar HDAC profiling context
247-fold (HDAC1) and 124-fold (HDAC6) less potent than vorinostat; recombinant human enzyme assays
Histone Deacetylase HDAC Inhibition Epigenetics

TG2 Inhibition vs. Mono-Substituted Indoles

4-Nitro-1H-indole-6-carbonitrile inhibits recombinant human transglutaminase 2 (TG2) with an IC50 of 13.3 μM in an absorbance-based microplate assay using N-Cbz-Glu(γ-p-nitrophenylester) as substrate [1]. While optimized indole-based TG2 inhibitors such as acylideneoxoindoles achieve nanomolar potency (e.g., CK-IV-55 IC50 ≈ 1.7–6 nM [2]), simple 4-nitroindole and 6-cyanoindole lack any reported TG2 inhibitory activity in public databases. The dual substitution pattern therefore enables a unique, albeit moderate, engagement of this therapeutically relevant cysteine protease.

TG2 vs Mono-Substituted Indoles
Class-level
TG2 IC50 13.3 μM; 4-nitroindole and 6-cyanoindole: no reported activity
Supports TG2 enzyme profiling context
~2,200–7,800-fold less potent than optimized acylideneoxoindole leads; recombinant human TG2 assay
Transglutaminase 2 TG2 Inhibition Celiac Disease

Lipophilicity vs. 4-Nitroindole and 6-Cyanoindole

The calculated LogP (XLogP3) of 4-nitro-1H-indole-6-carbonitrile is 1.89 [1], which lies intermediate between the values for 4-nitroindole (LogP 1.87) [2] and 6-cyanoindole (LogP 2.04) . The slightly higher lipophilicity relative to 4-nitroindole is attributable to the cyano group, while the lower LogP compared to 6-cyanoindole reflects the polarizing effect of the nitro substituent. The boiling point (415.9±30.0 °C) and flash point (205.3±24.6 °C) are substantially higher than those of 6-cyanoindole (boiling point ~350 °C, flash point 121.9 °C), indicating greater thermal stability and different handling requirements [3].

Lipophilicity Profile
Data to verify
Calculated LogP 1.89
Intermediate lipophilicity between mono-substituted analogs
XLogP3 values: 4-nitroindole 1.87, 6-cyanoindole 2.04; source-specific review recommended
Lipophilicity LogP Drug-likeness

Synthetic Utility: Nitro and Cyano Handles

The 4-nitro group of 4-nitro-1H-indole-6-carbonitrile can be selectively reduced to the corresponding 4-amino derivative using standard hydrogenation conditions (H₂, Pd/C) or chemical reductants, while the 6-cyano group remains intact for subsequent transformations such as hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition reactions . In contrast, 4-nitroindole lacks the cyano handle, limiting diversification to amino-functionalized products only, and 6-cyanoindole lacks the reducible nitro group, precluding access to 4-aminoindole scaffolds. The compound is commercially supplied with purity ≥98% (HPLC), ensuring reliable performance in multi-step synthetic sequences .

Synthetic Utility
Class-level
2 orthogonal functional handles: nitro (reducible) and cyano (diversifiable)
Dual-functional building block workflow
Enables 4-amino-6-cyanoindole access; mono-substituted analogs provide only 1 handle each
Synthetic Chemistry Building Block Indole Functionalization

HDAC Isoform Selectivity: Balanced HDAC1/6 Inhibition

The compound inhibits HDAC1 (IC50 = 3.38 μM) and HDAC6 (IC50 = 4.10 μM) with nearly equal potency, yielding an HDAC1/HDAC6 selectivity ratio of approximately 1.2 [1]. This balanced inhibition profile contrasts with many optimized indole-based HDAC inhibitors that exhibit pronounced selectivity (e.g., compound 8c from [2] shows HDAC1 IC50 = 0.019 μM vs. HDAC6 IC50 = 0.040 μM, a 2.1-fold preference for HDAC1). The non-selective, moderate inhibition by 4-nitro-1H-indole-6-carbonitrile may serve as a useful baseline or control in assays designed to identify isoform-selective ligands.

HDAC Isoform Selectivity
Reported
HDAC1/HDAC6 IC50 ratio 1.2
Balanced isoform inhibition for assay calibration
Near-equal potency across HDAC1 and HDAC6; contrasts with selective indole-based inhibitors
HDAC Selectivity Epigenetic Profiling Isoform Selectivity

4-Nitro-1H-indole-6-carbonitrile: Key Applications


HDAC/TG2 Dual-Target Probe Development

The compound's validated micromolar inhibition of both HDAC1/6 (IC50 3.38–4.10 μM) and TG2 (IC50 13.3 μM) [1] makes it a suitable starting scaffold for the development of dual-target chemical probes in epigenetic and fibrotic disease research. Its moderate potency reduces off-target cytotoxicity commonly observed with nanomolar HDAC inhibitors, enabling more nuanced biological interrogation.

Synthesis of 4-Amino-6-cyanoindole Libraries

The orthogonal reactivity of the 4-nitro and 6-cyano groups enables streamlined synthesis of 4-amino-6-cyanoindole derivatives, which are key intermediates in the preparation of kinase inhibitors, GPCR ligands, and fluorescent probes. Procurement of this dual-functional building block eliminates two separate synthetic steps compared to starting from mono-substituted indoles.

HDAC Assay Validation & Selectivity Reference

With a balanced HDAC1/HDAC6 inhibition ratio of 1.2 [2], the compound serves as a non-selective, moderate-potency reference standard for calibrating HDAC enzymatic assays and for benchmarking the selectivity of novel HDAC inhibitors. Its well-defined IC50 values and commercial availability (≥98% purity) ensure reproducible inter-laboratory comparisons.

PROTAC & Molecular Glue Building Block

The moderate affinity for HDAC enzymes (IC50 ~3–4 μM) positions this compound as a viable 'warhead' for PROTAC (proteolysis-targeting chimera) design, where excessive target affinity can lead to the 'hook effect' and reduced degradation efficiency [3]. The cyano group further offers a synthetic handle for linker attachment without compromising indole NH reactivity.

Application
Selection Property
Validation Focus
HDAC/TG2 dual-target profiling studies
Dual-enzyme inhibition profile at micromolar concentrations
Pathway-response endpoint review in epigenetic and fibrotic disease models
4,6-disubstituted indole library synthesis
Orthogonal nitro and cyano functional handles
Synthetic route efficiency and intermediate purity review
HDAC assay calibration and selectivity benchmarking
Balanced HDAC1/HDAC6 inhibition with defined potency
Assay standardization and inter-laboratory reproducibility context
PROTAC warhead and molecular glue design
Moderate target engagement suitable for ternary complex optimization
Ternary complex formation and degradation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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